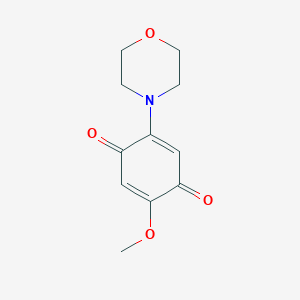
2-Methoxy-5-(morpholin-4-yl)cyclohexa-2,5-diene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-5-(morpholin-4-yl)cyclohexa-2,5-diene-1,4-dione is an organic compound that belongs to the class of phenylmorpholines. These are aromatic compounds containing a morpholine ring and a benzene ring linked to each other through a carbon-carbon or carbon-nitrogen bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(morpholin-4-yl)cyclohexa-2,5-diene-1,4-dione typically involves the condensation of cyclohexanone with substituted benzene derivatives. For instance, starting from commercially available 1,3-dimethoxybenzene, the compound can be synthesized through a series of reactions including condensation, oxidation, and substitution . The reaction conditions often involve the use of solvents like pyridine and heating at reflux for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-5-(morpholin-4-yl)cyclohexa-2,5-diene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted aromatic compounds with different functional groups depending on the reagents used .
Wissenschaftliche Forschungsanwendungen
2-Methoxy-5-(morpholin-4-yl)cyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Methoxy-5-(morpholin-4-yl)cyclohexa-2,5-diene-1,4-dione involves several pathways:
Apoptosis Induction: The compound can induce apoptosis in cancer cells through the activation of caspases and the cleavage of poly (ADP-ribose) polymerase (PARP) protein.
Reactive Oxygen Species (ROS) Production: It stimulates the production of reactive oxygen species, leading to oxidative stress and cell death.
DNA Interaction: The compound can interact with DNA, causing damage and inhibiting cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione
- 2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione
- 2-Hydroxy-5-methoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione
Uniqueness
2-Methoxy-5-(morpholin-4-yl)cyclohexa-2,5-diene-1,4-dione is unique due to the presence of both a methoxy group and a morpholine ring, which confer specific chemical properties and biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Eigenschaften
| 90433-69-5 | |
Molekularformel |
C11H13NO4 |
Molekulargewicht |
223.22 g/mol |
IUPAC-Name |
2-methoxy-5-morpholin-4-ylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C11H13NO4/c1-15-11-7-9(13)8(6-10(11)14)12-2-4-16-5-3-12/h6-7H,2-5H2,1H3 |
InChI-Schlüssel |
MUZDVGGITHIEJY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=O)C(=CC1=O)N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2a-Dihydro-1H-cyclobuta[a]indene](/img/structure/B14363448.png)
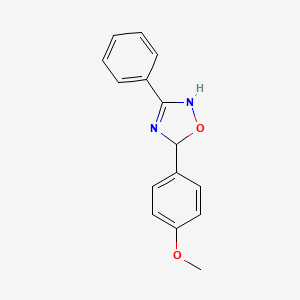


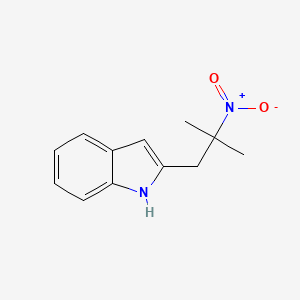
![[2-(Acetyloxy)-5-bromo-3-methoxyphenyl]methanediyl diacetate](/img/no-structure.png)
![2-Methoxy-5-[methyl(3-propoxybenzoyl)amino]phenyl acetate](/img/structure/B14363469.png)
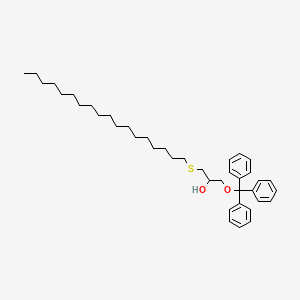
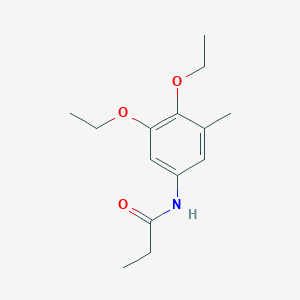
![9-(4-Methylphenyl)-9-azabicyclo[4.2.1]nonane](/img/structure/B14363532.png)
